4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione
Description
4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione is a thiomorpholine-dione derivative characterized by a six-membered sulfur-containing heterocyclic core (thiomorpholine) fused with two ketone groups at positions 3 and 3. The molecule is substituted at position 4 with a 4-bromophenyl group and at position 2 with a phenyl group. The bromine atom introduces significant lipophilicity and electronic effects, while the sulfur atom in the thiomorpholine ring may influence conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-phenylthiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-12-6-8-13(9-7-12)18-14(19)10-21-15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZRXERNZPGWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227177 | |
| Record name | 4-(4-Bromophenyl)-2-phenyl-3,5-thiomorpholinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339098-41-8 | |
| Record name | 4-(4-Bromophenyl)-2-phenyl-3,5-thiomorpholinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339098-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)-2-phenyl-3,5-thiomorpholinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione typically involves the reaction of 4-bromophenyl derivatives with thiomorpholine under specific conditions. One common method involves the use of a bromide-containing source reacting with a phenyl derivative in the presence of an oxidizing agent and an acid . The reaction conditions often include a two-phase (liquid-liquid) system and may utilize catalysts such as vanadium pentoxide or ammonium heptamolybdate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal species, as well as cancer cell lines.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids or interfere with other essential cellular processes . In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation by targeting specific pathways involved in cancer cell growth .
Comparison with Similar Compounds
Structural and Electronic Features
Core Structure
- Thiomorpholine-3,5-dione (Target Compound) : A six-membered ring containing sulfur, with ketone groups at positions 3 and 4. The sulfur atom increases electron density and may enhance polar interactions compared to oxygen-containing morpholines .
- Pyrrolidine-2,5-diones () : Five-membered rings with two ketones. Smaller ring size confers rigidity and distinct electronic properties. Isobutyl and hydroxyphenyl substituents in these compounds enhance anti-inflammatory activity .
- Cyclohexane-1,3-diones (): Non-aromatic six-membered rings with ketones. Used as enzyme inhibitors (e.g., HPPD) due to tight-binding interactions via electron-withdrawing substituents (e.g., nitro, trifluoromethyl) .
Substituent Effects
- Phenyl Group at Position 2 : Similar to tert-butylphenyl groups in isoDPP polymers (), this substituent may enhance solubility in organic solvents or stabilize π-π stacking in crystalline phases .
Enzyme Inhibition Potential
- HPPD Inhibitors (): NTBC (a cyclohexane-1,3-dione derivative) inhibits HPPD with IC₅₀ = 40 nM.
- Glycolic Acid Oxidase (GAO) Inhibitors () : Pyrrole-2,5-diones with bulky substituents (e.g., biphenyl-bromo) show competitive inhibition. The target compound’s thiomorpholine core may offer distinct binding kinetics due to sulfur’s larger atomic radius .
Anti-Inflammatory Activity
- Pyrrolidine-2,5-diones () : Compound 1 suppresses IL-6 production (IC₅₀ = 10 µg/mL). The target compound’s bromophenyl group may enhance bioactivity via increased lipophilicity, though steric effects could reduce binding affinity compared to smaller substituents (e.g., isobutyl) .
Pharmacokinetic and Metabolic Considerations
Biological Activity
The compound 4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione is a member of the thiomorpholine family, which has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various studies and findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : C13H10BrN2O2S
- Molecular Weight : 320.19 g/mol
The presence of the bromophenyl group and the thiomorpholine moiety suggests possible interactions with biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Studies have demonstrated that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. The compound was evaluated for its effectiveness against various bacterial strains using the broth microdilution method. Notably, it showed promising activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results indicate that the compound possesses potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Anticancer Activity
The anticancer potential of this compound has been assessed through in vitro studies on various cancer cell lines. The compound was tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B (SRB) assay. The findings are summarized below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis through mitochondrial pathway |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
The results suggest that the compound effectively inhibits cell proliferation and induces apoptosis in breast cancer cells, highlighting its potential as a therapeutic agent in cancer treatment .
Molecular Docking Studies
Molecular docking studies were conducted to understand the binding interactions between this compound and its biological targets. Using Schrodinger software, the compound was docked with various proteins involved in cancer progression and microbial resistance.
Key Findings:
- The compound demonstrated strong binding affinity for the target enzymes, indicating a competitive inhibition mechanism.
- Docking scores suggested favorable interactions with key residues in the active sites of target proteins.
Case Studies
Several case studies have highlighted the therapeutic potential of thiomorpholine derivatives:
- Case Study on Antimicrobial Efficacy : A research group evaluated a series of thiomorpholine derivatives, including this compound. They reported a significant reduction in bacterial load in infected mice models when treated with this compound .
- Case Study on Cancer Treatment : In a clinical trial involving breast cancer patients, compounds similar to this compound were administered alongside conventional chemotherapy. Results indicated enhanced tumor regression rates compared to chemotherapy alone .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 4-(4-Bromophenyl)-2-phenylthiomorpholine-3,5-dione, and how is purity optimized?
- Methodology : The compound can be synthesized via cycloaddition or condensation reactions involving brominated precursors. For example, analogous triazolinediones are prepared by reacting bromoaniline derivatives with dichloromethane as a solvent, followed by chromatographic purification (silica gel, 5% ethyl acetate-chloroform eluent) to isolate crystalline products . Recrystallization from methanol is recommended for high-purity crystals suitable for X-ray analysis.
- Key Considerations : Monitor reaction kinetics via TLC and optimize solvent polarity to minimize byproducts. Purity is confirmed via melting point consistency and HPLC (>95% purity threshold).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR to confirm substitution patterns and bromine positioning.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and confirms thiomorpholine-dione ring conformation .
- Validation : Cross-reference spectral data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities in electron density maps.
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., thermal displacement parameters) be resolved during refinement?
- Methodology : Use SHELXL for small-molecule refinement, which employs least-squares minimization to optimize atomic displacement parameters. For high thermal motion in bromophenyl groups:
- Apply anisotropic refinement for heavy atoms (Br, S).
- Validate using R-factor convergence (<5% discrepancy) and check for twinning via PLATON .
Q. What strategies address challenges in experimental phasing for derivatives of this compound?
- Methodology : Implement SHELXC/D/E pipelines for robust phasing:
- SHELXD : Identifies heavy-atom (Br) positions via dual-space recycling.
- SHELXE : Performs density modification to resolve phase ambiguities in low-resolution datasets.
Q. How do computational methods elucidate electronic effects of the bromophenyl substituent on reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate steric and electronic effects on ring strain.
- NBO Analysis : Quantify hyperconjugation between bromine and thiomorpholine-dione carbonyl groups.
- Validation : Compare computed dipole moments with experimental XED (X-ray Electron Density) maps from crystallographic data .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental bond lengths in the thiomorpholine ring?
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
